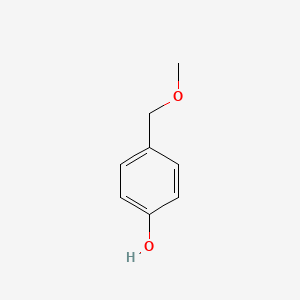

4-(Methoxymethyl)phenol

説明

Background and Significance in Chemical and Biological Contexts

4-(Methoxymethyl)phenol is a phenolic compound that serves as a valuable intermediate in organic synthesis. Its structure allows it to participate in a variety of chemical reactions, making it a useful building block for constructing more complex molecules. Common synthesis of this compound can be achieved through the reaction of p-cresol (B1678582) with formaldehyde (B43269) and methanol (B129727) in the presence of an acid catalyst.

In biological contexts, this compound is recognized primarily as a physiological substrate for the flavoprotein vanillyl-alcohol oxidase (VAO). sci-hub.se This enzyme, found in the fungus Penicillium simplicissimum, is involved in the biodegradation of lignin-derived aromatic compounds. researchgate.net The enzymatic conversion of this compound by VAO yields 4-hydroxybenzaldehyde (B117250). researchgate.net This specific interaction has made it a key compound for studying enzymatic mechanisms and biodegradation pathways. sci-hub.se

Furthermore, research has explored the biological activities of this compound and its derivatives, noting potential antioxidant and antimicrobial properties. For instance, derivatives have shown promising antioxidant activity in chemical assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power). A study on a related compound, 4-methoxy-3-(methoxymethyl) phenol (B47542), isolated from Calotropis gigantea, also highlighted its anti-inflammatory and antimicrobial activities. koreamed.orgkoreascience.kr

Historical Overview of Research on this compound

Early research involving this compound was closely tied to the study of the enzyme vanillyl-alcohol oxidase (VAO) in Penicillium simplicissimum. sci-hub.se Scientists proposed that this compound and similar phenolic ethers, likely formed during lignin (B12514952) biodegradation, could be the natural substrates for VAO. sci-hub.seresearchgate.net This hypothesis was supported by the finding that this compound is the only substrate known to induce the expression of the VAO enzyme in this fungus. sci-hub.seresearchgate.net

More recent research has expanded to include the synthesis of various derivatives and the evaluation of their biological potential. For example, a 2008 study reported on the PTP1B inhibitory activities of bromophenol derivatives obtained from algae. Another study synthesized new triazolo-thiadiazine derivatives bearing a dimethoxy-4-(methoxymethyl)phenol moiety and evaluated their significant antioxidant capabilities. orientjchem.org The compound has also been identified as a natural product in the red algae Bostrychia radicans. scielo.br

Scope and Objectives of the Research Outline

The primary scope of research on this compound encompasses several key areas. A significant objective is its use as a tool to understand enzymatic processes, particularly the function and substrate specificity of vanillyl-alcohol oxidase. sci-hub.se The detailed mechanism of its oxidation to 4-hydroxybenzaldehyde continues to be a subject of biochemical investigation.

Another major research focus is its role as a synthetic intermediate. cymitquimica.com The reactivity of its phenolic hydroxyl and methoxymethyl groups allows for the creation of a diverse range of more complex molecules. This is particularly relevant in medicinal chemistry, where it serves as a scaffold for developing new compounds with potential therapeutic activities. orientjchem.org

Current and future research objectives include:

Exploring Biological Activities: Further investigation into the antioxidant, antimicrobial, and anti-inflammatory properties of this compound and its novel derivatives. koreamed.org

Drug Discovery: Utilizing the compound as a starting material or structural motif for designing new therapeutic agents.

Biocatalysis and Bioremediation: Leveraging the enzymatic degradation pathway of this compound for applications in biocatalysis and the breakdown of environmental pollutants.

Materials Science: Investigating its use in the production of polymers and resins, where its chemical properties could impart desirable characteristics like durability and resistance.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5355-17-9 | cymitquimica.com |

| Molecular Formula | C₈H₁₀O₂ | |

| Molecular Weight | 138.16 g/mol | nih.gov |

| Appearance | White to off-white solid | cymitquimica.com |

| Boiling Point | 222.8°C at 760 mmHg | |

| Density | 1.087 g/cm³ | |

| Solubility | Soluble in organic solvents, limited in water | cymitquimica.com |

| LogP (Octanol/Water) | 1.539 | chemeo.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(methoxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-10-6-7-2-4-8(9)5-3-7/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXXIALEMINDAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074746 | |

| Record name | Phenol, 4-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5355-17-9 | |

| Record name | 4-(Methoxymethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5355-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methoxymethyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005355179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-(methoxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-methoxy-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-(METHOXYMETHYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17CJ5983VN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 4-(Methoxymethyl)phenol

Traditional synthetic routes to this compound often involve multi-step processes, including the methylation of phenolic precursors, derivatization of guaiacol (B22219), and oxidation of anisole (B1667542).

Methylation of Phenol (B47542) Precursors

A common method for synthesizing this compound involves the reaction of a suitable phenol precursor with reagents that introduce the methoxymethyl group. For instance, p-cresol (B1678582) can be reacted with formaldehyde (B43269) and methanol (B129727) in the presence of an acid catalyst to yield this compound. This process facilitates the introduction of the methoxymethyl group at the para position of the phenol ring.

Historically, the synthesis relied on more complex, multi-step sequences. One such method involved the use of Grignard reagents, starting from a brominated alkyloxy phenol. This was then treated with a Grignard reagent to form an organo-magnesium compound, which, after subsequent reactions and acid treatment, yielded the desired product. Another approach starts with 4-hydroxyacetophenone, which is first brominated and then undergoes a methoxide-bromide exchange to form alpha-methoxy-4-hydroxyacetophenone. google.com This intermediate is then reduced to this compound. google.com

Protecting the phenolic hydroxyl group is a key strategy in multi-step syntheses. Methoxymethyl ethers are often used for this purpose due to their stability under various reaction conditions. google.comgre.ac.uk The introduction of this protecting group can be achieved using reagents like dimethoxymethane (B151124). google.com

Methylation of Guaiacol

Guaiacol (2-methoxyphenol) serves as a foundational precursor for the synthesis of various phenolic compounds, including derivatives that can be conceptually related to this compound. The methylation of guaiacol itself, typically through electrophilic substitution using agents like methyl chloride or dimethyl sulfate (B86663) with a Lewis acid catalyst, primarily yields 4-methylguaiacol. wikipedia.org While not a direct synthesis of this compound, the principles of phenolic methylation are well-established in this context. The degradation of certain lignin (B12514952) model compounds in supercritical methanol can produce 2-methoxy-4-(methoxymethyl)-phenol, illustrating a transformation pathway from a guaiacol-type structure. researchgate.net

Oxidation of Anisole

The oxidation of anisole derivatives presents another route to phenolic compounds. While direct oxidation of anisole to this compound is not a standard one-step procedure, related transformations are known. For example, the electrolytic hydroxylation of anisole can produce 4-methoxyphenol (B1676288). core.ac.uk Further functionalization would be required to introduce the methoxymethyl group. A different synthetic strategy involves the oxidation of 3-(methoxymethyl)phenol (B3022784) using hydrogen peroxide in the presence of a metal catalyst to produce 2-methoxymethyl-1,4-benzoquinone, which is a key intermediate for other compounds. google.com

Green Chemistry Approaches in this compound Synthesis

In response to growing environmental concerns, green chemistry principles are increasingly being applied to the synthesis of phenolic compounds. researchgate.net These approaches focus on the use of biocatalysts and sustainable reaction conditions to minimize waste and energy consumption.

Enzymatic Synthesis with Vanillyl-Alcohol Oxidase

A notable green chemistry approach involves the use of the enzyme vanillyl-alcohol oxidase (VAO). researchgate.nettandfonline.com This flavoprotein, found in the fungus Penicillium simplicissimum, catalyzes the oxidative demethylation of this compound to produce 4-hydroxybenzaldehyde (B117250). nih.govsci-hub.se The reaction proceeds through the formation of a p-quinone methide intermediate. nih.gov The enzyme is highly specific and operates under mild conditions, making it an attractive biocatalyst. researchgate.net The catalytic cycle involves the reduction of the FAD cofactor by the substrate, followed by reoxidation by molecular oxygen. researchgate.netnih.gov Research has shown that this compound is a physiological substrate for VAO and induces its expression in Penicillium simplicissimum. tandfonline.comsci-hub.se

The kinetic parameters of VAO with this compound have been studied, revealing a turnover rate (kcat) of 3.1 s⁻¹. The mechanism involves a ternary complex where the rate of flavin reduction is the rate-limiting step. nih.gov

| Enzyme | Substrate | Product | Key Feature |

| Vanillyl-Alcohol Oxidase (VAO) | This compound | 4-Hydroxybenzaldehyde | Oxidative demethylation via a p-quinone methide intermediate nih.gov |

Sustainable Reaction Conditions and Catalysis

The development of sustainable catalytic systems is a cornerstone of green chemistry. For reactions involving phenolic ethers, solid acid catalysts like Wells-Dawson heteropolyacids have been shown to be effective and reusable for the deprotection of methoxymethyl ethers under mild conditions. researchgate.net These catalysts offer an environmentally friendly alternative to traditional reagents. researchgate.net

The use of plant-based catalysts is also an emerging area in green synthesis, offering biodegradable and renewable options for various organic transformations. researchgate.net While specific applications to this compound synthesis are still developing, the broader trend towards sustainable catalysis holds promise for future innovations in its production.

Derivatization Strategies of this compound and its Analogues

The unique structure of this compound, featuring both a reactive phenolic hydroxyl group and a methoxymethyl substituent, makes it a versatile building block for various chemical transformations. Derivatization strategies often target these functional groups to synthesize new molecules with tailored properties for applications ranging from materials science to pharmacology.

Lignin, a complex aromatic biopolymer, is a significant renewable source of phenolic compounds. researchgate.net The degradation of lignin, particularly under conditions like treatment in supercritical methanol, can lead to the formation of various phenolic ethers. Studies on lignin model compounds reveal that the cleavage of ether linkages is a primary depolymerization pathway. kyoto-u.ac.jp

For instance, the degradation of phenolic α-O-4 model compounds in supercritical methanol proceeds rapidly through the cleavage of the α-ether linkage. researchgate.net This cleavage results in the formation of a quinone methide-type intermediate. researchgate.net Subsequent methanolysis of this reactive intermediate produces phenolic ethers such as 2-methoxy-4-(methoxymethyl)-phenol. researchgate.netkyoto-u.ac.jp Research indicates that these resulting phenolic ether compounds are stable under supercritical methanol conditions. researchgate.net This process highlights a pathway where complex lignin structures are broken down into valuable, stable phenolic ethers, with compounds like this compound being key products or analogues in these transformations. researchgate.net

The phenolic scaffold is a well-known pharmacophore associated with antioxidant properties. Consequently, this compound and its analogues are attractive starting materials for synthesizing novel derivatives with enhanced biological activities. Research has focused on creating derivatives that exhibit both antioxidant and antimicrobial effects. researchgate.netekb.eg

One strategy involves using 2,6-dimethoxyphenol (B48157) derivatives, which are noted for their antioxidant potential, as a base structure. orientjchem.org In a multi-step synthesis, a derivative of 2,6-dimethoxy-4-(methoxymethyl)phenol is used to create a series of new 6-amino-7H- Current time information in Bangalore, IN.acs.orgtriazolo[3,4-b] Current time information in Bangalore, IN.acs.orgnih.govthiadiazine compounds. The synthesis involves reacting the initial phenol derivative to form an intermediate, which is then cyclized into a fused 1,2,4-triazole-thiadiazine ring system. orientjchem.org This core structure is further derivatized by reacting it with various aryl isothiocyanates or aryl acid chlorides to yield corresponding thiourea (B124793) and amide derivatives, respectively. orientjchem.org

The antioxidant capabilities of these synthesized compounds have been evaluated using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method and the Ferric Reducing Antioxidant Power (FRAP) assay. orientjchem.org The structural modifications, including the introduction of triazole and thiadiazine rings, aim to enhance the stability of the resulting free radicals through delocalization, thereby increasing antioxidant capacity. orientjchem.org

Table 1: Physical Properties of Synthesized Thiourea Derivatives

| Compound | Substituent (Ar) | Yield (%) | Melting Point (°C) | Molecular Formula |

|---|---|---|---|---|

| 9a | C₆H₅ | 83 | 167-169 | C₂₂H₂₄N₆O₄S₂ |

| 9b | 4-OCH₃C₆H₄ | 78 | 128-130 | C₂₃H₂₆N₆O₅S₂ |

Quinone methides (QMs) are highly reactive intermediates that play a crucial role in the chemistry of phenols. psu.edu They are characterized by a cyclohexadiene core with an exocyclic methylene (B1212753) group and are readily attacked by nucleophiles, which drives the molecule to regain aromaticity. psu.edumdpi.com The formation of QMs can be initiated from phenols that possess a labile substituent on the benzylic carbon. psu.edu

Alkylation of the phenolic hydroxyl group is a common derivatization strategy used to alter the chemical properties of phenols or to protect the hydroxyl group during multi-step syntheses. google.com This transformation can be achieved using various alkylating agents and conditions.

For instance, the hydroxyl group of phenolic compounds can be alkylated at moderate temperatures (e.g., up to 50°C). orientjchem.org A widely used protection strategy is methoxymethylation, which converts the phenol to a methoxymethyl (MOM) ether. This can be accomplished using reagents such as chloromethyl methyl ether or, as a safer alternative, dimethoxymethane in the presence of an acid catalyst. google.com The resulting MOM ethers are stable under many reaction conditions but can be cleaved to regenerate the original phenol when desired. google.com

More complex derivatizations involve regioselective protection and alkylation, as demonstrated in the synthesis of flavonoids like quercetin. researchgate.net In these cases, specific hydroxyl groups are selectively protected before alkylating the target hydroxyl group with reagents such as chloromethyl ether. researchgate.net Such strategies allow for precise control over the synthesis of complex poly-phenolic molecules. researchgate.net

Reaction Mechanisms and Catalysis Involving 4 Methoxymethyl Phenol

Enzymatic Catalysis: Vanillyl-Alcohol Oxidase (VAO) Systems

Vanillyl-alcohol oxidase (VAO) is a flavoenzyme that demonstrates broad substrate specificity, catalyzing the conversion of a variety of para-substituted phenolic compounds. researchgate.netuu.nl Originally isolated from the fungus Penicillium simplicissimum, this enzyme is a member of a newly recognized family of structurally related oxidoreductases. scispace.comwur.nl It is involved in the biodegradation of aromatic compounds derived from lignin (B12514952). scispace.com Among its various substrates, 4-(methoxymethyl)phenol is considered its primary physiological substrate, as it is the only compound known to induce the expression of the VAO enzyme in P. simplicissimum. ebi.ac.ukplos.org The enzyme catalyzes the oxidative demethylation of this compound to produce 4-hydroxybenzaldehyde (B117250). nih.gov

The catalytic cycle of VAO is initiated by the transfer of a hydride from the substrate, this compound, to the enzyme's covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.govdoi.org This reduces the flavin and results in the formation of a highly reactive p-quinone methide intermediate complexed with the reduced enzyme. scispace.comnih.govnih.govdoi.org This intermediate is a key species in the catalytic pathway and is a strong electrophile. nih.govnih.gov

During the anaerobic reduction of VAO with this compound, a relatively stable spectral intermediate is formed, which is proposed to be the binary complex composed of the p-quinone methide and the reduced enzyme. nih.gov This intermediate exhibits a characteristic pH-independent absorption maximum at 364 nm. nih.gov The formation of this p-quinone methide is a common feature in the oxidation of para-substituted phenols by VAO and related enzymes. researchgate.netresearchgate.net Following the formation of this intermediate, the reduced flavin cofactor is reoxidized by molecular oxygen, regenerating the enzyme for another catalytic cycle and producing hydrogen peroxide. wur.nlnih.gov

A crucial step in the formation of the final product, 4-hydroxybenzaldehyde, from the p-quinone methide intermediate is the addition of a water molecule. nih.govrug.nl Isotope labeling studies using H₂¹⁸O have definitively shown that the carbonylic oxygen atom in the 4-hydroxybenzaldehyde product originates from water, not from molecular oxygen. nih.gov The nucleophilic attack of water on the electrophilic p-quinone methide intermediate leads to the formation of an unstable hemiacetal. plos.org This hemiacetal subsequently decomposes to yield 4-hydroxybenzaldehyde and methanol (B129727). plos.org

This mechanism of water incorporation is specific to substrates like this compound. nih.gov For instance, the oxidation of vanillyl alcohol by the same enzyme does not result in any incorporation of ¹⁸O from water, highlighting the distinct pathways dictated by the substrate structure. nih.gov

| Kinetic Parameter | Value | Significance |

|---|---|---|

| Turnover Rate (kcat) | 3.1 s⁻¹ | Overall catalytic rate |

| Rate of Flavin Reduction | 3.3 s⁻¹ | Rate-limiting step; consistent with kcat |

| Anaerobic Intermediate Decay | 0.01 s⁻¹ | Too slow to be catalytically significant |

| Reoxidation of Reduced Complex | 1.5 x 10⁵ M⁻¹ s⁻¹ | Rapid regeneration of the oxidized enzyme |

The catalytic efficiency of VAO is highly dependent on specific amino acid residues within its active site. Aspartate-170 (Asp-170), located near the N5-atom of the flavin ring, is critically involved in catalysis. scispace.comnih.govrug.nl It is proposed to function as an active site base, potentially activating the water molecule for its nucleophilic attack on the p-quinone methide intermediate. scispace.comebi.ac.uknih.gov

Site-directed mutagenesis studies have confirmed the crucial role of Asp-170. nih.govrug.nl Replacing Asp-170 with other residues, such as glutamate (B1630785) (D170E), serine (D170S), or alanine (B10760859) (D170A), leads to a dramatic decrease in catalytic activity. scispace.comnih.gov The D170E variant is 50-fold less active, while other variants are approximately 1000-fold less active than the wild-type enzyme. scispace.comnih.gov This impaired catalysis is a direct result of a much slower rate of flavin reduction. nih.gov Furthermore, these mutant proteins lose the ability to form a stable complex between the reduced enzyme and the p-quinone methide intermediate. nih.gov Asp-170 also helps to increase the FAD redox potential by interacting with the protonated N5-atom of the reduced cofactor. nih.gov

Histidine-61 (His-61) plays a key, albeit indirect, role in catalysis. It is essential for the autocatalytic process of covalent flavinylation, where the FAD cofactor becomes covalently linked to His422 of the enzyme. scispace.com His-61 is thought to activate His422, facilitating this post-translational modification which in turn increases the redox potential of the flavin, enhancing its oxidative power. scispace.com

| VAO Variant | Relative Activity | Key Observation |

|---|---|---|

| Wild-Type | 100% | Efficient catalysis |

| D170E | ~2% | 50-fold less active |

| D170S, D170A, D170N | ~0.1% | ~1000-fold less active; impaired flavin reduction |

Vanillyl-alcohol oxidase is an inducible enzyme found in the fungus Penicillium simplicissimum, which is capable of growing on various aromatic compounds derived from the breakdown of lignin. wur.nlcore.ac.uk The expression of VAO is specifically induced when the fungus is grown on this compound, anisyl alcohol, or veratryl alcohol. uu.nl However, this compound is considered the true physiological substrate, as VAO catalyzes the first step in its degradation pathway within the fungus. uu.nlfao.org

Subcellular localization studies have shown that VAO, along with a co-inducible catalase-peroxidase, is found in the cytosol and is also targeted to peroxisomes. uu.nlnih.gov The presence of VAO in peroxisomes is significant, as these organelles are key sites for oxidative metabolic pathways in eukaryotic cells. nih.gov The enzyme's role in initiating the breakdown of this compound, coupled with its peroxisomal location, strongly suggests its involvement in the fungal assimilation of specific lignin-derived aromatic compounds for use as a carbon and energy source. nih.govcore.ac.uk

Substrate Scope and Specificity of VAO with Phenolic Compounds

Vanillyl-alcohol oxidase (VAO), a flavoenzyme isolated from the fungus Penicillium simplicissimum, exhibits a broad substrate scope, catalyzing the oxidation of a variety of para-substituted phenolic compounds. researchgate.netresearchgate.net The enzyme is involved in the biodegradation of lignin and other aromatic compounds. researchgate.netscispace.com Its versatility allows it to catalyze not only the oxidation of 4-hydroxybenzyl alcohols but also oxidative deamination, demethylation, and hydroxylation reactions. scispace.comsemanticscholar.org

Among its many substrates, this compound is of particular physiological significance as it is the only known compound to induce the expression of VAO. plos.org The enzyme catalyzes the oxidative demethylation of this compound to produce 4-hydroxybenzaldehyde and methanol. scispace.com This reaction proceeds via the cleavage of the ether bond. scispace.com

The specificity of VAO extends to other phenolic compounds as well. It is highly active with 4-allylphenols like chavicol and eugenol (B1671780), converting them to coumaryl alcohol and coniferyl alcohol, respectively. scispace.com The enzyme also acts on 4-hydroxybenzylamines and certain catechola-mines. scispace.com Studies comparing its activity on different substrates reveal that while it can process a range of molecules, the kinetic parameters vary significantly. For instance, the catalytic efficiency with its physiological substrate, this compound, has been well-characterized. pnas.org

The table below summarizes the kinetic parameters of Vanillyl-alcohol oxidase with this compound and a related substrate, vanillyl alcohol.

| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (s⁻¹µM⁻¹) |

| This compound | 3.1 | 55 | 0.056 |

| Vanillyl Alcohol | 9.5 | 340 | 0.028 |

| Data sourced from studies on VAO catalytic properties. pnas.org |

Mutational studies have been employed to probe the roles of specific amino acid residues in catalysis and substrate specificity. For example, replacing certain amino acids in the active site can impact the enzyme's catalytic efficiency with this compound. pnas.org These studies underscore the fine-tuned nature of the enzyme's active site, which allows it to accommodate and transform a diverse array of phenolic substrates while showing a preference for certain compounds like this compound.

Chemical Reaction Mechanisms and Intermediates

Methanolysis of Quinonemethide Intermediates

Quinone methides are highly reactive intermediates formed during the biosynthesis and chemical transformation of lignin. nih.govresearchgate.net They are key intermediates in various reactions, including the enzymatic oxidation of phenolic compounds. mdpi.com In the catalytic cycle of Vanillyl-alcohol oxidase (VAO) with this compound, a p-quinone methide intermediate is formed upon substrate oxidation. semanticscholar.orgnih.gov

The proposed mechanism involves the enzyme abstracting a hydride from the substrate, leading to the formation of a complex between the reduced flavin cofactor and the p-quinone methide of this compound. nih.gov This intermediate is then subjected to nucleophilic attack. In the case of VAO, isotopic labeling experiments have shown that a water molecule acts as the nucleophile, attacking the intermediate to form an unstable hemiacetal, which then decomposes to 4-hydroxybenzaldehyde and methanol. plos.orgnih.gov

While the enzymatic reaction involves hydrolysis (addition of water), quinone methides are generally susceptible to attack by other nucleophiles, including methanol. The methanolysis of a quinone methide intermediate would involve the nucleophilic addition of methanol to the exocyclic double bond. This reaction would result in the formation of a new ether linkage, effectively adding a methoxy (B1213986) group to the benzylic carbon. The reactivity of quinone methides towards various nucleophiles is a key aspect of lignin chemistry, influencing both degradation and condensation pathways. researchgate.netmdpi.com

Nucleophilic Aromatic Substitution Mechanisms in Phenol (B47542) Synthesis

Nucleophilic aromatic substitution (SNAr) provides a pathway for the synthesis of phenols from aryl halides, although it requires specific conditions. chemistrysteps.com Aromatic rings are typically electron-rich and resistant to nucleophilic attack. masterorganicchemistry.com However, the presence of strong electron-withdrawing groups (such as -NO2) positioned ortho or para to a leaving group (like a halide) can activate the ring, making it sufficiently electrophilic to react with a nucleophile. chemistrysteps.comwikipedia.org

The SNAr mechanism proceeds via a two-step addition-elimination process. libretexts.org

Addition: A nucleophile, such as a hydroxide (B78521) ion (OH⁻), attacks the carbon atom bearing the leaving group. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized onto the electron-withdrawing group, which is crucial for stabilizing the intermediate.

Elimination: The leaving group is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final phenol product.

To synthesize a substituted phenol like this compound via this route, one would need an aryl halide precursor with the methoxymethyl group at the para position and a strong electron-withdrawing group at the ortho or meta position to facilitate the substitution of the halide by a hydroxide or alkoxide nucleophile.

Cross-Coupling Reactions in Phenol Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be applied to the derivatization of phenols. nobelprize.orglibretexts.org Phenols themselves are not typically used directly in these reactions; instead, the hydroxyl group is converted into a more effective leaving group, such as a triflate (-OTf) or a tosylate (-OTs). thieme-connect.comacs.org This "activated" phenol derivative can then participate in various cross-coupling reactions.

A general workflow for the derivatization of this compound would be:

Activation: The phenolic hydroxyl group of this compound is converted to an aryl triflate or nonaflate by reacting it with triflic anhydride (B1165640) or nonafluorobutanesulfonyl fluoride, respectively. thieme-connect.com

Cross-Coupling: The resulting aryl triflate, 4-(methoxymethyl)phenyl trifluoromethanesulfonate, can then be coupled with a variety of organometallic reagents in the presence of a palladium catalyst. acs.org Examples include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid) to form a C-C bond. nobelprize.org

Stille Coupling: Reaction with an organotin reagent. libretexts.org

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond. libretexts.org

These reactions offer a versatile strategy to introduce a wide range of substituents onto the aromatic ring of this compound, enabling the synthesis of more complex molecules. thieme-connect.comacs.org

Hydrolysis of Diazonium Salts in Phenol Synthesis

The hydrolysis of aromatic diazonium salts is a classic and reliable method for the synthesis of phenols. chemistrysteps.comnptel.ac.in This process allows for the conversion of a primary aromatic amine into a hydroxyl group. The synthesis of this compound via this method would begin with 4-(methoxymethyl)aniline.

The reaction involves two primary steps:

Diazotization: The starting amine, 4-(methoxymethyl)aniline, is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) at low temperatures (0–5 °C). lkouniv.ac.in This reaction converts the primary amino group (-NH₂) into a diazonium salt group (-N₂⁺).

Hydrolysis: The resulting diazonium salt solution is then gently heated. nptel.ac.in The diazonium group is an excellent leaving group, and upon warming, it is eliminated as nitrogen gas (N₂). orgosolver.com This generates a highly reactive aryl cation intermediate. The cation is immediately attacked by a water molecule from the solvent. Subsequent deprotonation yields the final product, this compound. orgosolver.com

This method is particularly useful because the reaction conditions are generally mild, and it provides a clean conversion of an amino group to a hydroxyl group. lkouniv.ac.in

Biological Activities and Mechanistic Studies

Neuroprotective Properties and Potential in Neurodegenerative Diseases

Research suggests that 4-(Methoxymethyl)phenol exhibits neuroprotective properties, indicating its potential as a therapeutic agent for neurodegenerative diseases. chemicalbook.com Phenolic compounds, in general, are known to cross the blood-brain barrier and exert beneficial effects in models of such diseases, primarily through their antioxidant and anti-inflammatory capacities. nih.gov They can modulate signaling pathways related to apoptosis, cell death, and homeostasis, which are often dysregulated in neurodegenerative conditions. nih.gov Animal studies have specifically pointed to the potential of 4-methoxyphenol (B1676288), a related compound, in the prevention or treatment of diseases like Parkinson's disease. chemicalbook.com The neuroprotective effects of phenolic compounds are also attributed to their ability to chelate metal ions, which play a role in the generation of reactive oxygen species (ROS) and subsequent neuronal damage. nih.gov

Memory Enhancement Effects

Studies have demonstrated the memory-enhancing effects of this compound, identified as 4-hydroxybenzyl methyl ether (HBME) in some research. ebi.ac.uk Investigations using passive avoidance tasks in mice have shown that HBME can significantly improve memory acquisition, consolidation, and retrieval. ebi.ac.uk The mechanism behind this cognitive enhancement appears to involve the dopaminergic neurotransmitter system. ebi.ac.uk Specifically, the effects of HBME were reversed by a dopamine (B1211576) D1 receptor antagonist, suggesting that its action is mediated through this receptor. ebi.ac.uk Furthermore, HBME administration led to increased phosphorylation of PKA/CREB in the cortex and hippocampus, a key signaling pathway in memory formation, and this effect was also blocked by the dopamine D1 receptor antagonist. ebi.ac.uk These findings suggest that this compound could be a valuable agent for treating cognitive dysfunction associated with deficits in dopaminergic and cholinergic systems. ebi.ac.uk

Antioxidant Activities and Free Radical Scavenging Mechanisms

This compound possesses notable antioxidant properties, a characteristic common to many phenolic compounds. chemicalbook.com This activity is primarily attributed to its ability to scavenge free radicals. chemicalbook.com The antioxidant mechanism of phenolic compounds involves donating a hydrogen atom from their hydroxyl group to neutralize free radicals, a process influenced by the number and position of hydroxyl and methoxy (B1213986) groups on the aromatic ring. nih.gov

Studies have employed various assays to quantify this antioxidant potential, including the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay and the FRAP (ferric reducing antioxidant power) assay. orientjchem.orgrjptonline.org In one study, an extract containing 4-methoxy-3-(methoxymethyl)phenol demonstrated significant free radical scavenging activity, which increased with concentration. rjptonline.org The presence of phenolic and flavonoid compounds in such extracts is often correlated with their antioxidant capacity. researchgate.net The structure of the phenolic compound, including the presence of methoxy groups, can significantly enhance its antioxidant activity. nih.gov

Anti-inflammatory Properties and Enzyme Inhibition (e.g., COX-2, 5-LOX)

The anti-inflammatory properties of this compound have been documented, with evidence pointing to its ability to inhibit key inflammatory enzymes. chemicalbook.comkoreamed.org Specifically, it has been shown to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), both of which are crucial mediators in the inflammatory cascade. chemicalbook.comnih.gov COX-2 is an inducible enzyme that plays a significant role in the production of prostaglandins (B1171923) during inflammation, while 5-LOX is involved in the synthesis of leukotrienes. researchgate.netresearchgate.net By inhibiting these enzymes, this compound can effectively reduce the production of these pro-inflammatory molecules. chemicalbook.com This dual inhibition of COX-2 and 5-LOX is a desirable characteristic for anti-inflammatory agents, potentially offering a broader spectrum of activity and a more favorable safety profile compared to selective inhibitors. nih.gov

Antimicrobial and Antifungal Activities

This compound has demonstrated both antimicrobial and antifungal activities. koreamed.org Studies have evaluated its efficacy against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungal strains. rjptonline.orgkoreamed.org The antimicrobial activity is typically assessed by measuring the zone of inhibition and determining the minimum inhibitory concentration (MIC). koreamed.org

In one study, a compound identified as 4-methoxy-3-(methoxymethyl)phenol, extracted from Calotropis gigantea, showed activity against Escherichia coli, Staphylococcus aureus, Aspergillus flavus, Aspergillus niger, and Candida albicans. koreamed.org Another investigation involving an extract from Hygrophila auriculata also reported antimicrobial effects against bacteria such as Staphylococcus aureus, Bacillus subtilis, and E. coli. rjptonline.org The presence of phenolic compounds is often cited as the reason for the antimicrobial properties of plant extracts. researchgate.net

| Microorganism | Type | Activity Observed |

|---|---|---|

| Escherichia coli | Gram-negative Bacteria | Yes rjptonline.orgkoreamed.org |

| Staphylococcus aureus | Gram-positive Bacteria | Yes rjptonline.orgkoreamed.org |

| Aspergillus flavus | Fungus | Yes koreamed.org |

| Aspergillus niger | Fungus | Yes koreamed.org |

| Candida albicans | Yeast | Yes koreamed.org |

| Bacillus subtilis | Gram-positive Bacteria | Yes rjptonline.org |

Effects on Lipid Metabolism and Energy Expenditure

Animal studies have suggested that 4-methoxyphenol, a related compound, may influence lipid metabolism and energy expenditure, indicating a potential role in managing obesity. chemicalbook.com Research has shown that it can decrease the activity of genes involved in lipid metabolism while simultaneously increasing energy expenditure. chemicalbook.com Flavonoids, a broad class of phenolic compounds, have been observed to improve blood lipid profiles and protect the liver from fat deposition in obesity models. mdpi.com Some phytochemicals are known to regulate adipogenesis, increase fatty acid oxidation, and enhance energy expenditure. mdpi.com While direct and extensive research on this compound's specific effects on lipid metabolism is still emerging, the activities of related phenolic compounds provide a basis for its potential in this area.

Inhibition of Tubulin with Antitumor Activity (Derivatives)

Tubulin, a critical protein that polymerizes to form microtubules, is a key target in cancer chemotherapy. nih.govnih.gov Microtubules are essential for forming the mitotic spindle, which segregates chromosomes during cell division. nih.gov Agents that interfere with microtubule dynamics, either by inhibiting their polymerization or by preventing their depolymerization, can arrest the cell cycle and induce apoptosis, or programmed cell death. rsc.org

A variety of natural and synthetic compounds, many of which feature stilbene (B7821643) or heterocyclic scaffolds, are known to exert their anticancer effects by inhibiting tubulin polymerization. nih.gov For instance, Combretastatin A-4 (CA-4), a natural stilbene, is a potent inhibitor that binds to the colchicine-binding site on tubulin. nih.gov Research into novel tubulin inhibitors often focuses on creating structurally stable analogs that mimic the activity of compounds like CA-4. nih.gov Many of these molecules incorporate a 3,4,5-trimethoxyphenyl group, which is recognized as a crucial element for binding to the colchicine (B1669291) site and preventing tubulin assembly. nih.gov

While numerous phenolic and methoxy-substituted compounds have been evaluated as tubulin polymerization inhibitors, specific research focusing on derivatives of this compound for this particular mechanism is not extensively documented in the available literature. However, the development of various heterocyclic compounds, such as thiazol-5(4H)-ones and 5-phenyloxazole-2-carboxylic acids, as tubulin inhibitors highlights the broad potential of aromatic structures in this therapeutic area. rsc.orgresearchgate.net These studies confirm that modifying phenolic structures can yield potent anticancer agents that function through cell cycle arrest at the G2/M phase and induction of apoptosis, driven by the inhibition of tubulin polymerization. rsc.orgresearchgate.net

Apoptosis Induction in Cell Lines (Derivatives)

Several derivatives of this compound and structurally similar compounds have been synthesized and shown to induce apoptosis in various cancer cell lines. This activity is a cornerstone of their potential as anticancer agents.

A study on bromophenol derivatives, which are found in marine organisms, led to the synthesis of compounds like 2,3-Dibromo-6-methoxy-4-(methoxymethyl)phenol. nih.gov While this specific compound was not tested for apoptosis, a related derivative, (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate, was shown to significantly induce apoptosis in human leukemia K562 cells. nih.gov Further research into bromophenols combined with an indolin-2-one moiety has yielded derivatives with potent activity against a range of human cancer cell lines, including A549 (lung), Bel7402 (liver), HepG2 (liver), HeLa (cervical), and HCT116 (colon). mdpi.com The activity of these compounds underscores the potential of the methoxymethyl-phenol scaffold in developing new apoptosis-inducing drugs. mdpi.comresearchgate.net

Another investigation focused on a tetrahydroquinoline derivative, 2-((1,2,3,4-tetrahydroquinolin-1-yl)(4-methoxyphenyl)methyl) phenol (B47542), which contains a closely related (4-methoxyphenyl)methyl group. This compound exhibited a potent inhibitory response against human osteosarcoma (U2OS) cells, with an IC50 of 50.5 ± 3.8 µM. nih.gov Further analysis confirmed that it induces cell death via apoptosis and inhibits cell migration. nih.gov The mechanism was found to involve caspase 3/7 mediated cell death. nih.gov

Additionally, novel 4-phenoxy-phenyl isoxazole (B147169) derivatives have been developed as inhibitors of acetyl-CoA carboxylase (ACC). Mechanistic studies revealed that these compounds can arrest the cell cycle and induce apoptosis in MDA-MB-231 breast cancer cells. nih.gov

| Derivative Compound | Cell Line | Observed Biological Effect | Reference |

|---|---|---|---|

| (Oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate | K562 (Human Leukemia) | Induces apoptosis. | nih.gov |

| 2-((1,2,3,4-tetrahydroquinolin-1-yl)(4-methoxyphenyl)methyl) phenol | U2OS (Human Osteosarcoma) | Induces apoptosis and inhibits migration (IC50 = 50.5 ± 3.8 µM). | nih.gov |

| 4-Phenoxy-phenyl isoxazole derivatives (e.g., compound 6l) | MDA-MB-231 (Breast Cancer) | Induces apoptosis and cell cycle arrest at G0/G1 phase. | nih.gov |

| Bromophenol-indolin-2-one hybrids | A549 (Lung), Bel7402 (Liver), HepG2 (Liver), HeLa (Cervical), HCT116 (Colon) | Showed potent anticancer activity. | mdpi.com |

General Biological Effects and Mechanistic Aiding

Beyond the anticancer activities of its derivatives, this compound itself exhibits distinct biological effects and serves as a key substrate in mechanistic studies of enzymes.

The most well-documented biological role of this compound is as a substrate for the flavoprotein vanillyl-alcohol oxidase (VAO), an enzyme found in the fungus Penicillium simplicissimum. researchgate.netnih.gov VAO catalyzes the oxidative demethylation of this compound to produce 4-hydroxybenzaldehyde (B117250). nih.govnih.gov Mechanistic studies have shown that this reaction proceeds through the formation of a p-quinone methide intermediate. nih.govnih.gov The study of this reaction has provided significant insight into the enzyme's catalytic mechanism, including the identification of crucial active site residues like Asp-170, which is vital for efficient redox catalysis. nih.govpnas.org The turnover rate (kcat) for this compound with VAO is 3.1 s⁻¹. nih.gov

In addition to its role in biocatalysis, this compound, also known as 4-hydroxybenzyl methyl ether (HBME), is a naturally occurring plant metabolite. nih.gov It has been isolated from orchids such as Gastrodia elata Blume, Spiranthes vernalis, and Gymnadenia conopsea. nih.govnih.gov Research on HBME isolated from Gastrodia elata has demonstrated that it can improve learning and memory in mice. nih.gov The mechanism for this cognitive enhancement involves the activation of dopamine D1 receptor signaling pathways in the cortex and hippocampus. nih.gov

| Compound | Enzyme/Receptor | Effect | Kinetic/Mechanistic Detail | Reference |

|---|---|---|---|---|

| This compound | Vanillyl-alcohol oxidase (VAO) | Substrate | Oxidized to 4-hydroxybenzaldehyde via a p-quinone methide intermediate. kcat = 3.1 s⁻¹. | nih.gov |

| This compound (HBME) | Dopamine D1 Receptor | Activator | Improves memory by increasing phosphorylation of PKA/CREB. | nih.gov |

Analytical Methodologies for 4 Methoxymethyl Phenol and Its Metabolites

Chromatographic Separation and Detection

Gas Chromatography-Mass Spectrometry (GC-MS) for Extract Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the identification and quantification of 4-(methoxymethyl)phenol and its metabolites in various sample matrices. escholarship.org This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. escholarship.org The analysis of complex mixtures, such as those from catalytic lignin (B12514952) depolymerization or biological extracts, benefits significantly from GC-MS due to its ability to resolve and identify numerous compounds. escholarship.org

For the analysis of phenolic compounds like this compound, samples are typically subjected to an extraction process, which may be followed by a derivatization step, such as methylation, to increase the volatility and thermal stability of the analytes, although direct analysis is also common. dphen1.com The prepared sample is then injected into the GC system.

The chromatographic separation is generally performed on a fused silica (B1680970) capillary column. dphen1.com A non-polar or semi-polar column, such as a DB-XLB or TG-5MS, is often employed. dphen1.commdpi.com The oven temperature is programmed to ramp up gradually, allowing for the separation of compounds based on their boiling points and interactions with the column's stationary phase. dphen1.commdpi.com For instance, a typical program might start at a lower temperature (e.g., 80°C), hold for a minute, and then increase at a controlled rate (e.g., 7-12°C/min) to a final temperature of around 300°C. dphen1.com

Following separation in the GC column, the eluted compounds enter the mass spectrometer. In the ion source, molecules are ionized, most commonly by electron ionization (EI). The resulting charged fragments are then separated by the mass analyzer based on their mass-to-charge ratio (m/z). The mass spectrum produced is a unique fragmentation pattern that serves as a chemical fingerprint for the compound. For this compound, the mass spectrum is characterized by a specific set of ions. The molecular ion [M]+ is observed at m/z 138, corresponding to its molecular weight. nih.gov The most abundant peak, or base peak, is typically found at m/z 107, with another significant fragment at m/z 137. nih.gov These characteristic ions are crucial for confirming the compound's identity, often by comparison with established mass spectral libraries like NIST. nih.gov

Table 1: Illustrative GC-MS Parameters and Spectral Data for this compound Analysis

| Parameter | Description / Value | Reference |

|---|---|---|

| Column Type | Fused silica capillary (e.g., DB-XLB, TG-5MS) | dphen1.commdpi.com |

| Injection Mode | Splitless | dphen1.com |

| Injector Temperature | ~240-250°C | dphen1.commdpi.com |

| Temperature Program | Example: 80°C (1 min), then 7°C/min to 180°C, then 12°C/min to 240°C | dphen1.com |

| Carrier Gas | Helium | mdpi.com |

| Ionization Mode | Electron Ionization (EI) | nih.gov |

| Characteristic m/z Ratios | 138 [M]+ (Molecular Ion) | nih.gov |

| 107 (Base Peak) | nih.gov | |

| 137 | nih.gov | |

| Kovats Retention Index | 1306 (Semi-standard non-polar column) | nih.gov |

Isotope Labeling Techniques in Mechanistic Studies

Isotope labeling is a powerful technique used to trace the metabolic fate of compounds and elucidate complex reaction mechanisms. nih.govacs.org In the study of this compound, stable isotopes, particularly Oxygen-18 (¹⁸O), have been instrumental in uncovering the details of its enzymatic oxidation. nih.gov These studies provide definitive evidence for reaction pathways that would be difficult to confirm through other means. nih.gov

A pivotal application of isotope labeling for this compound involves investigating its oxidative demethylation by the enzyme vanillyl-alcohol oxidase (VAO). nih.govresearchgate.net This enzyme catalyzes the conversion of this compound into 4-hydroxybenzaldehyde (B117250) and methanol (B129727). A key mechanistic question is the origin of the oxygen atom in the newly formed aldehyde group of the product. Two primary possibilities exist: the oxygen could come from molecular oxygen (O₂) or from the solvent, water (H₂O).

To resolve this, experiments were conducted where the enzymatic reaction was carried out in water enriched with the heavy isotope ¹⁸O (H₂¹⁸O). nih.gov The product, 4-hydroxybenzaldehyde, was then isolated and analyzed by mass spectrometry to determine the extent of ¹⁸O incorporation. The results were conclusive: researchers found that 97.6% of the ¹⁸O from the water was incorporated into the 4-hydroxybenzaldehyde product. In contrast, a similar experiment using vanillyl alcohol as the substrate showed minimal incorporation of the isotope. nih.gov

This high level of incorporation provides strong evidence against a mechanism involving direct attack by molecular oxygen. Instead, it supports a mechanism where the enzyme facilitates the formation of a p-quinone methide intermediate. nih.govbeilstein-journals.org This highly reactive intermediate is then attacked by a water molecule from the solvent, leading to the formation of 4-hydroxybenzaldehyde containing the oxygen atom from water. nih.gov The use of isotope labeling, therefore, was critical in verifying this multi-step reaction pathway. nih.gov

Table 2: Findings from ¹⁸O Isotope Labeling in the Enzymatic Oxidation of this compound

| Parameter | Description | Reference |

|---|---|---|

| Substrate | This compound | nih.gov |

| Enzyme | Vanillyl-alcohol oxidase (VAO) | nih.gov |

| Isotope Used | Oxygen-18 (¹⁸O) | nih.gov |

| Labeling Agent | H₂¹⁸O (¹⁸O-enriched water) | nih.gov |

| Analyzed Product | 4-hydroxybenzaldehyde | |

| Key Finding | The carbonylic oxygen atom in the 4-hydroxybenzaldehyde product originates from a water molecule. | nih.gov |

| Quantitative Result | 97.6% incorporation of ¹⁸O from H₂¹⁸O into the product. | |

| Mechanistic Implication | Supports the formation of a p-quinone methide intermediate that is subsequently attacked by water. | nih.govbeilstein-journals.org |

Theoretical and Computational Studies of 4 Methoxymethyl Phenol

Theoretical and computational chemistry provides powerful tools to investigate the behavior of molecules at an atomic level. For 4-(methoxymethyl)phenol, these methods have been instrumental in understanding its interactions with enzymes, predicting its toxicity, elucidating its reaction mechanisms, and analyzing its intrinsic electronic characteristics.

Environmental Considerations and Impact

Occurrence and Fate in Aquatic Environments

The presence of 4-(methoxymethyl)phenol in the environment can be attributed to both natural and anthropogenic sources. As a plant metabolite, it has been identified in several orchid species, including Spiranthes vernalis and Gymnadenia conopsea, suggesting a natural background occurrence. nih.govnih.gov

Once it enters aquatic systems, the compound's fate is governed by its chemical properties and interactions with the ecosystem. According to its GHS classification, this compound is considered toxic to aquatic life, with the potential for long-lasting harmful effects. nih.govambeed.com This suggests that its presence in water bodies, particularly at elevated concentrations, could pose a risk to aquatic organisms.

While specific studies on the bioaccumulation of this compound are not widely available, information on related compounds, such as 4-methylphenol, suggests that it is not expected to accumulate appreciably in aquatic biota. epa.gov The primary mechanism for its removal from water is likely to be biodegradation, a process common for phenolic compounds. epa.gov Other processes like photolysis and hydrolysis may occur, but their significance can vary depending on local environmental conditions. epa.gov

Table 1: Aquatic Hazard Classification for this compound

| Hazard Statement Code | Description | Source |

| H401 | Toxic to aquatic life | ambeed.com |

| H411 | Toxic to aquatic life with long-lasting effects | nih.gov |

| H412 | Harmful to aquatic life with long lasting effects | carlroth.com |

Note: Data for H412 corresponds to the related compound 4-Methoxyphenol (B1676288).

Degradation Pathways in Environmental Systems

The primary route for the environmental breakdown of this compound is through microbial degradation. Research has identified specific enzymes and pathways in both fungi and bacteria capable of metabolizing this compound.

Fungal degradation has been observed in Penicillium simplicissimum. This fungus utilizes an intracellular flavoenzyme called vanillyl-alcohol oxidase (VAO) to initiate the breakdown of this compound. The proposed pathway involves the oxidation of this compound to 4-hydroxybenzaldehyde (B117250), which is then further oxidized to 4-hydroxybenzoate. This intermediate is subsequently converted to 3,4-dihydroxybenzoate, allowing it to enter the central metabolic β-ketoadipate pathway for complete mineralization. The expression of the VAO enzyme is induced by the presence of this compound, suggesting it may be a natural substrate for the enzyme, likely encountered during the biodegradation of lignin (B12514952).

Bacterial degradation is also a significant pathway. A novel oxidase enzyme, BpfA, identified in Microbacterium sp. F2, has demonstrated catalytic activity towards this compound. carlroth.com This enzyme is part of the 4-phenol oxidizing (4PO) subfamily. carlroth.com The existence of such enzymes in different microbial species highlights a widespread capacity in the environment to break down this and related phenolic structures. carlroth.comresearchgate.net

Table 2: Microbial Degradation of this compound

| Organism/Source | Key Enzyme(s) | Initial Step | Subsequent Intermediates | Final Pathway Integration |

| Penicillium simplicissimum | Vanillyl-alcohol oxidase (VAO) | Oxidation to 4-hydroxybenzaldehyde | 4-hydroxybenzoate, 3,4-dihydroxybenzoate | β-ketoadipate pathway |

| Microbacterium sp. F2 | BpfA oxidase | Catalytic oxidation (specific products not detailed) | Not detailed | Not detailed |

Environmental Impact Assessment Frameworks

An Environmental Impact Assessment (EIA) is a systematic process used to identify, predict, and evaluate the potential environmental effects of a proposed project or development before major decisions are made. chemsrc.comresearchgate.net While there is no EIA framework specifically for this compound, any project involving its manufacture, use, or large-scale disposal would assess it under general chemical assessment frameworks, such as those implemented by regulatory bodies like the Australian Industrial Chemicals Introduction Scheme (AICIS). nih.govuobaghdad.edu.iq

The EIA process for a chemical like this compound would typically involve several key stages:

Screening: Determining if an EIA is necessary based on the scale and nature of the project.

Scoping: Identifying the key potential impacts to be investigated. For this compound, this would include its ecotoxicity, particularly its effects on aquatic life, and its potential for release into air, water, and soil. chemsrc.com

Assessment & Evaluation: Quantifying the potential impacts. This involves using data on the chemical's properties, such as its aquatic toxicity (H401, H411) nih.govambeed.com, persistence, and potential for bioaccumulation. The assessment compares predicted environmental concentrations resulting from a release with established no-effect levels for relevant species.

Mitigation: Proposing measures to avoid, reduce, or manage significant negative impacts. This could include specifying wastewater treatment technologies or setting limits on industrial discharges. researchgate.net

Reporting & Review: Presenting the findings in an EIA report for review by authorities and the public. researchgate.net

Table 3: General Stages of an Environmental Impact Assessment (EIA)

| Stage | Purpose | Key Activities |

| Screening | To decide if an EIA is required. | Reviewing project characteristics against legal requirements and environmental sensitivity. |

| Scoping | To identify the most significant issues and define the assessment's scope. | Preliminary studies, consultation with experts and public, defining boundaries of the study. |

| Impact Analysis | To predict and evaluate the likely environmental and social impacts of the project. | Data collection, modeling of environmental concentrations, toxicity assessment, risk characterization. |

| Mitigation | To recommend measures to prevent, minimize, or offset adverse impacts. | Designing control technologies, proposing operational procedures, developing environmental management plans (EMP). |

| Reporting | To present the study's findings to decision-makers and the public. | Preparation of a comprehensive Environmental Impact Statement (EIS). |

| Review & Decision | To examine the adequacy of the EIA report and make a final decision on project approval. | Independent review, public hearings, issuance or denial of environmental clearance. |

| Monitoring | To verify the accuracy of predictions and the effectiveness of mitigation measures. | Post-project monitoring of emissions, environmental quality, and ecological health. |

Linkages to Industrial Discharges and Wastewater Treatment

The presence of this compound in industrial wastewater is linked to its manufacturing and use. As a commercially produced chemical listed on the EPA's TSCA inventory and used in applications such as flavorings, there is a potential for its release from manufacturing facilities or processing plants. nih.gov Industrial effluents from sectors like specialty chemicals, plastics, and resins are known sources of various phenolic compounds. researchgate.netomicsonline.org

Wastewater containing phenolic compounds requires treatment before discharge to prevent environmental harm. researchgate.net Standard industrial wastewater treatment plants (WWTPs) are not always specifically designed to remove recalcitrant synthetic chemicals, which may pass through untreated or interfere with the biological treatment processes. wa.gov

For facilities handling this compound, effective wastewater management would likely involve strategies used for general phenolic waste streams:

Source Segregation: High-concentration wastewater streams are often separated from low-concentration streams to allow for more targeted and efficient treatment. environmentclearance.nic.in

Pre-treatment of High-Strength Effluent: Concentrated streams may be treated with methods like steam stripping, solvent extraction, or advanced oxidation processes to reduce the phenolic load before it enters the main biological treatment system.

Biological Treatment: Acclimated microbial populations in activated sludge systems can effectively degrade phenols, including potentially this compound, provided the concentration is not high enough to be toxic to the microorganisms. nitrkl.ac.in

Polishing: Following biological treatment, tertiary methods such as activated carbon adsorption or membrane filtration (e.g., reverse osmosis) can be used to remove residual contaminants and meet stringent discharge limits. environmentclearance.nic.in

Monitoring for phenols in industrial discharge is a standard practice, with regulatory bodies like the U.S. EPA providing established analytical methods for their detection. epa.gov

Table 4: Common Technologies for Treating Phenolic Industrial Wastewater

| Treatment Technology | Principle | Applicability for this compound |

| Steam Stripping | Uses steam to volatilize organic compounds from water. | Potentially effective for pre-treatment of high-concentration streams. |

| Solvent Extraction | Uses a solvent to selectively remove organic compounds from the wastewater. | Can be used to recover the compound from concentrated streams if economically viable. |

| Activated Carbon Adsorption | Adsorbs organic molecules onto the porous surface of activated carbon. | Highly effective for removing residual phenols at low concentrations (polishing step). |

| Biological Treatment | Microorganisms metabolize organic compounds. | Effective for low to moderate concentrations after acclimatization of the biomass. nitrkl.ac.in |

| Advanced Oxidation Processes (AOPs) | Generate highly reactive hydroxyl radicals to oxidize organic pollutants. | Can destroy recalcitrant organic compounds, suitable for pre-treatment or polishing. |

| Membrane Filtration (e.g., RO) | Uses a semi-permeable membrane to separate dissolved molecules from water. | Effective as a final polishing step to meet strict discharge criteria ('zero liquid discharge'). environmentclearance.nic.in |

Toxicological Research and Health Impact Mechanisms

Acute and Chronic Systemic Effects

The systemic toxicity of 4-(Methoxymethyl)phenol is dependent on the route and duration of exposure.

Acute Effects: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4). nih.gov This indicates that single, high-dose oral exposure can lead to significant adverse health effects. General signs of acute toxicity for phenolic compounds can include a range of systemic effects following absorption. www.gov.uk For the parent compound, phenol (B47542), acute exposure can lead to central nervous system depression, cardiovascular effects, and respiratory failure. www.gov.uk While specific data on the acute dermal and inhalation toxicity of this compound are limited, it is noted that for some related compounds, these routes can also lead to systemic toxicity. basf.comactivate-scientific.com

Chronic Effects: Chronic exposure to phenolic compounds can lead to cumulative damage in various organ systems. epa.gov Long-term or repeated exposure to some substituted phenols may harm the liver and kidneys. nih.gov For 4-methoxyphenol (B1676288), a structurally similar compound, chronic oral exposure in animal studies has been evaluated, with a no-observed-adverse-effect level (NOAEL) established in long-term rat studies. industrialchemicals.gov.au However, in a repeated dermal exposure study with 4-methoxyphenol, no systemic toxicity was reported, suggesting the route of exposure is a critical determinant of chronic outcomes. industrialchemicals.gov.au Specific long-term systemic toxicity studies on this compound are not extensively documented in the available literature.

| Exposure Type | Effect | Classification/Observation |

| Acute Oral | Harmful if swallowed | GHS Category 4 nih.gov |

| Acute Dermal | Low acute toxicity reported for related compounds like 4-methoxyphenol industrialchemicals.gov.au | Not classified for this compound |

| Chronic | Potential for liver and kidney damage based on the class of compounds nih.gov | No systemic toxicity reported in repeated dermal studies of 4-methoxyphenol industrialchemicals.gov.au |

Local Irritation and Skin Depigmentation Mechanisms

Direct contact with this compound can elicit local tissue reactions, particularly on the skin.

Local Irritation: The compound is classified as causing skin irritation. nih.gov Like its parent compound phenol, this compound can cause corrosive effects on the skin and mucous membranes, which is attributed to a protein-degenerating effect. wikipedia.org Repeated or prolonged contact may lead to conditions such as dermatitis. wikipedia.org

Skin Depigmentation: A notable effect of certain phenolic compounds is their ability to cause skin depigmentation, or leukoderma. This phenomenon is clinically and histologically similar to vitiligo. nih.gov The mechanism is primarily linked to the compound's interaction with melanocytes, the cells responsible for producing the pigment melanin (B1238610).

Several mechanisms are proposed for phenol-induced depigmentation:

Tyrosinase Inhibition: Phenolic compounds, having structures similar to tyrosine (the initial substrate for melanin synthesis), can act as inhibitors of tyrosinase, the key, rate-limiting enzyme in melanogenesis. nih.govbiomolther.org By binding to the copper-containing active site of the enzyme, they block the conversion of tyrosine to L-DOPA and subsequent steps, thereby reducing melanin production. nih.govmdpi.com

Melanocyte Toxicity: Beyond simple enzyme inhibition, some phenols are oxidized by tyrosinase into reactive quinone intermediates. nih.govijdvl.com These quinones are highly reactive and can bind to cellular macromolecules, including proteins, leading to cellular damage and death (melanocytotoxicity). nih.govijdvl.com This process can also induce cellular oxidative stress through the generation of reactive oxygen species (ROS). ijdvl.com

Immune Response: The formation of quinones can lead to the haptenization of melanosomal proteins, such as tyrosinase itself. This modification can render these self-antigens immunogenic, triggering a specific T-cell immune response against melanocytes, leading to their destruction and the spread of depigmentation beyond the initial contact site. nih.gov

For 4-methoxyphenol (mequinol), a related compound used therapeutically for depigmentation, the mechanism involves its oxidation by tyrosinase to form melanocytotoxic quinones. nih.gov It is highly probable that this compound induces depigmentation through a similar pathway involving tyrosinase inhibition and the generation of toxic intermediates within melanocytes.

Gastrointestinal and Neurological Effects

Ingestion of phenolic compounds can lead to both direct corrosive effects on the gastrointestinal (GI) tract and systemic neurological effects following absorption.

Gastrointestinal Effects: Acute oral exposure to phenol can cause severe irritation and pain in the GI tract. www.gov.uk In cases of chronic exposure to phenol in contaminated drinking water, symptoms such as mouth sores, nausea, and diarrhea have been reported. www.gov.uk These effects are largely due to the corrosive, protein-denaturing properties of the phenolic hydroxyl group on the mucosal lining of the digestive system.

Neurological Effects: The central nervous system (CNS) is a significant target for phenol toxicity. Phenol-induced neurological disorders can manifest as a sequence of symptoms including head twitching, muscle tremors, loss of coordination, seizures, and in severe cases, coma and death. www.gov.uknih.gov Animal studies with phenol have demonstrated these effects, with tremors and convulsions preceding death at high doses. www.gov.ukcdc.gov The underlying mechanism is thought to involve the impairment of the balance between excitatory and inhibitory neurotransmission. nih.gov Specifically, phenolic compounds have been shown to interact with GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the brain. nih.gov By modulating these receptors, phenols can disrupt normal inhibitory signaling, leading to a state of hyperexcitability that manifests as tremors and seizures. nih.gov While many phenolic acids are being explored for potential neuroprotective roles, the toxic effects of simpler phenols on the CNS are well-established. mdpi.com

Liver and Kidney Damage Mechanisms

The liver and kidneys are primary organs involved in the metabolism and excretion of xenobiotics, making them susceptible to damage from toxic compounds like substituted phenols.

Liver Damage (Hepatotoxicity): The liver is the principal site of phenol metabolism. epa.gov While metabolic processes are typically detoxifying, they can also lead to the formation of reactive intermediates that cause cellular injury, a process known as bioactivation. epa.gov The hepatotoxicity of phenolic compounds can occur through several mechanisms:

Oxidative Stress: Metabolism of phenols by cytochrome P450 enzymes can generate reactive oxygen species (ROS) and phenoxyl radicals. researchgate.netmdpi.com An overload of these reactive species can deplete cellular antioxidants like glutathione (B108866) (GSH), leading to oxidative damage to lipids (lipid peroxidation), proteins, and DNA, ultimately causing hepatocellular injury and necrosis. semanticscholar.org

Covalent Binding: The formation of reactive metabolites, such as quinones or quinone methides, can lead to their covalent binding to critical cellular macromolecules, including proteins and enzymes. semanticscholar.orgnih.gov This can disrupt cellular function and trigger cell death pathways. phytopharmajournal.com For the related compound 4-methylphenol (p-cresol), toxicity is dependent on its biotransformation to a reactive quinone methide intermediate. nih.gov

Mitochondrial Dysfunction: Phenols can directly damage mitochondria, impairing energy metabolism and increasing ROS production, which further exacerbates cellular damage. mdpi.com

Kidney Damage (Nephrotoxicity): The kidneys are responsible for excreting phenol and its metabolites, leading to their accumulation in renal tissues. mdpi.com Mechanisms of phenol-induced kidney damage often mirror those in the liver and include:

Oxidative Stress and Inflammation: The accumulation of phenolic compounds and their metabolites can induce oxidative stress and inflammation within the renal tubules and glomeruli. mdpi.commdpi.com This can damage podocytes, endothelial cells, and tubular epithelial cells, leading to impaired kidney function, characterized by issues like proteinuria. frontiersin.orgfrontiersin.org

Direct Cellular Toxicity: Direct toxicity to renal tubular cells can occur, leading to cell swelling, necrosis, and the development of acute kidney injury (AKI). mdpi.com Polyphenolic compounds are widely studied for their potential protective effects against kidney disease, primarily through their ability to counteract these damaging oxidative and inflammatory pathways. nih.gov

Phenoxyl-Free Radical Formation and Toxicity

A central mechanism in the toxicity of many substituted phenols is the formation of phenoxyl-free radicals. wikipedia.orgoup.com This is particularly relevant for phenols with electron-releasing substituents on the aromatic ring, such as the methoxymethyl group in this compound. oup.comoup.com

The phenolic hydroxyl group (-OH) can undergo one-electron oxidation, losing a hydrogen atom to form a phenoxyl radical (Ar-O•). This reaction can be catalyzed by enzymes like peroxidases (e.g., myeloperoxidase) or tyrosinase in the presence of an oxidizing agent like hydrogen peroxide. nih.gov

Mechanism of Toxicity:

Oxidative Damage: Phenoxyl radicals are themselves reactive species. More importantly, they can participate in redox cycling. For instance, a phenoxyl radical can be reduced back to the parent phenol by abstracting an electron from a biological reducing agent, such as a thiol (e.g., glutathione, GSH). nih.gov This process generates a thiyl radical (GS•) and, in the presence of oxygen, can lead to the formation of superoxide (B77818) radicals (O₂⁻•) and other reactive oxygen species (ROS). nih.gov This cascade of radical generation contributes significantly to cellular oxidative stress, leading to damage of DNA, lipids, and proteins. researchgate.netnih.gov

Depletion of Antioxidants: The continuous cycling of phenol to phenoxyl radical and back consumes cellular antioxidants, particularly glutathione, depleting the cell's primary defense against oxidative damage. nih.gov

Covalent Binding: As discussed, subsequent reactions of the phenoxyl radical can lead to the formation of quinone-type species that covalently bind to and damage cellular components. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies have confirmed that the ability to form a stable phenoxyl radical is a key determinant of the cytotoxicity of phenols with electron-donating groups. oup.compsu.edu

Uncoupling of Oxidative Phosphorylation by Substituted Phenols

Substituted phenols are a well-known class of compounds that can disrupt cellular energy production by acting as uncouplers of oxidative phosphorylation. nih.govdiva-portal.org Oxidative phosphorylation is the process in the inner mitochondrial membrane where the flow of electrons through the electron transport chain (ETC) is coupled to the synthesis of ATP. This coupling is maintained by a proton gradient (a higher concentration of H⁺ in the intermembrane space than in the matrix).